BenchChemオンラインストアへようこそ!

1-Benzyl-1-(1-butylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea hydrochloride

Metabolic stability Microsomal clearance DCN1 inhibitor optimization

NAcM-OPT HCl is the only DCN1 inhibitor combining nanomolar potency (IC₅₀ 45–79 nM), reversible binding, and oral bioavailability (CLint 25.6 mL/min/kg) with >630‑fold selectivity over DCN3/4/5. Unlike covalent probes (NAcM-COV) or pan‑E1 inhibitors (MLN4924), it enables washout‑based pathway recovery and DCN1‑specific phenotyping without global proteostasis artifacts. Validated in TR‑FRET, co‑crystallography (PDB 5V86), and HCC95 xenograft PK/PD. ≥98% purity, DMSO ≥30 mg/mL. Order now for reproducible cell‑panel and in vivo studies.

Molecular Formula C23H30Cl3N3O
Molecular Weight 470.9 g/mol
Cat. No. B2762258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1-(1-butylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea hydrochloride
Molecular FormulaC23H30Cl3N3O
Molecular Weight470.9 g/mol
Structural Identifiers
SMILESCCCCN1CCC(CC1)N(CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl.Cl
InChIInChI=1S/C23H29Cl2N3O.ClH/c1-2-3-13-27-14-11-20(12-15-27)28(17-18-7-5-4-6-8-18)23(29)26-19-9-10-21(24)22(25)16-19;/h4-10,16,20H,2-3,11-15,17H2,1H3,(H,26,29);1H
InChIKeyDDYSTAUKIBWFNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-1-(1-butylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea Hydrochloride (NAcM-OPT HCl) – Definitive Procurement Guide for DCN1-Mediated Cullin Neddylation Inhibition


1-Benzyl-1-(1-butylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea hydrochloride, commonly referred to as NAcM-OPT HCl, is a synthetic, fully characterized piperidinyl urea small molecule that acts as a potent, reversible, and orally bioavailable inhibitor of the protein–protein interaction between N‑acetyl‑UBE2M (UBC12) and defective in cullin neddylation 1 (DCN1) [1]. It belongs to a class of DCN1 co‑E3 ligase modulators that suppress cullin neddylation and downstream CRL‑mediated ubiquitination. The hydrochloride salt is offered at >98% purity (HPLC) with established physicochemical properties (MW 434.40, C₂₃H₂₉Cl₂N₃O·HCl), DMSO solubility ≥30 mg/mL, and ethanol solubility ≥20 mg/mL, making it suitable for in vitro and in vivo pharmacology studies .

Why DCN1 Inhibitors Cannot Be Interchanged: The Case for NAcM-OPT HCl in Targeted Neddylation Studies


DCN1 inhibitors span multiple chemotypes with divergent physicochemical, pharmacokinetic, and selectivity profiles. Early leads such as compound 7 suffered from rapid hepatic clearance (CLint ≈170 mL/min/kg) that precluded in vivo use [1]. Irreversible covalent inhibitors like NAcM-COV (IC₅₀ 28 nM) permanently modify the target, eliminating the temporal control required for pulse‑chase or washout experiments . NAcM-OPT HCl was explicitly engineered to overcome these limitations—its n‑butyl substitution and 3,4‑dichlorophenyl urea motif jointly confer a 6.6‑fold improvement in microsomal stability relative to compound 7 while preserving low‑nanomolar biochemical potency (IC₅₀ 45–79 nM) and adding oral bioavailability [1][2]. Substituting any structurally similar but non‑optimized analog risks either inadequate metabolic stability, unintended irreversible labeling, or loss of the selectivity window over DCN3/DCN4/DCN5 that defines NAcM-OPT HCl’s utility as a chemical probe.

Quantitative Differentiation of NAcM-OPT HCl from Closest Comparators


Metabolic Stability Advantage Over the Founding Lead (Compound 7)

In a direct head‑to‑head comparison using mouse liver microsomes, NAcM-OPT (compound 67) exhibited an intrinsic clearance (CLint) of 25.6 ± 4.08 mL/min/kg, a 6.6‑fold reduction relative to the progenitor compound 7, which displayed a CLint of 170 mL/min/kg [1]. The half‑life (t₁/₂) of NAcM-OPT was 2.11 ± 0.336 h, whereas compound 7 was rapidly degraded (t₁/₂ not formally reported due to extremely fast clearance). This metabolic stabilization was achieved without meaningful loss of biochemical potency (IC₅₀ 0.045 μM for NAcM-OPT vs. 0.060 μM for compound 7) [1].

Metabolic stability Microsomal clearance DCN1 inhibitor optimization

Reversible Binding Mechanism vs. Irreversible Covalent DCN1 Inhibitors

NAcM-OPT HCl is a fully reversible inhibitor that targets the N‑acetyl‑UBE2M binding pocket on DCN1, with a TR‑FRET IC₅₀ of 79 nM (45–79 nM range across independent determinations) [1]. In contrast, NAcM-COV, a close structural analog, acts as an irreversible covalent inhibitor with an IC₅₀ of 28 nM in the same TR‑FRET format . Reversibility allows washout‑based temporal control of pathway inhibition, a critical requirement for target‑engagement kinetics studies, whereas irreversible covalent binding permanently ablates DCN1 activity and complicates pharmacodynamic interpretation [1].

Reversible inhibition Covalent inhibitor DCN1 chemical probe

Exquisite Selectivity for DCN1/DCN2 Over Other N‑Terminal Acetyl‑Binding Proteins

NAcM-OPT HCl exhibits high selectivity for DCN1 (DCUN1D1) and DCN2 over other N‑terminal acetyl‑amide binding pockets. In TR‑FRET assays, NAcM-OPT inhibits DCN1–UBE2M with an IC₅₀ of 79 nM and DCN2 with reduced potency, whereas it shows no measurable inhibition of DCN3, DCN4, or DCN5 at concentrations up to 50 μM (>630‑fold selectivity window) [1]. By comparison, the broad‑spectrum NEDD8 E1 inhibitor MLN4924 (pevonedistat) globally disrupts all cullin neddylation, leading to substantial proteome‑wide substrate stabilization (136 proteins >2‑fold stabilized), whereas NAcM-OPT treatment does not stabilize any protein globally, confirming pathway‑selective rather than pan‑neddylation blockade [2].

Selectivity DCN family N-terminal acetyl-amide binding

Oral Bioavailability and In Vivo Tolerability Unavailable in Prior-Generation Leads

NAcM-OPT (compound 67) was selected from a panel of n‑butylpiperidine analogs specifically for its oral bioavailability and tolerability in mice [1]. While the progenitor compound 7 could not be advanced beyond in vitro studies due to rapid clearance and lack of oral exposure, NAcM-OPT demonstrated sufficient oral absorption and was well tolerated in repeat‑dosing regimens, enabling acute pharmacological interrogation of the DCN1–UBE2M interaction in vivo [1]. Although numerical oral bioavailability (%F) was not explicitly tabulated in the primary manuscript, the designation of NAcM-OPT as an “orally bioavailable analog” reflects a qualitative advancement over compound 7 that was essential to its selection for in‑life efficacy models [1].

Oral bioavailability In vivo pharmacology DCN1 inhibitor lead optimization

Recommended Procurement Scenarios for NAcM-OPT HCl Based on Verified Differentiation Evidence


In Vivo Rodent Pharmacodynamic Studies of DCN1‑Dependent Cullin Neddylation

Researchers planning oral dosing PK/PD experiments in mouse models of squamous cell carcinoma (e.g., HCC95 xenografts) should procure NAcM-OPT HCl. Its hepatic CLint of 25.6 mL/min/kg and demonstrated oral bioavailability [1] enable sustained target engagement that the rapidly cleared lead compound 7 (CLint 170 mL/min/kg) cannot provide. The reversible binding mechanism further permits post‑treatment washout assessment of pathway recovery, a design impossible with covalent inhibitors such as NAcM-COV .

DCN1‑Selective Chemical Biology Without Pan‑Neddylation Confounds

Investigators aiming to deconvolve DCN1‑specific effects from global neddylation shutdown should use NAcM-OPT HCl rather than pan‑E1 inhibitors (e.g., MLN4924). Quantitative proteomics demonstrated that NAcM-OPT does not stabilize any protein globally, whereas MLN4924 stabilizes 136 proteins >2‑fold [1]. The compound’s >630‑fold selectivity window over DCN3/4/5 ensures that observed phenotypes can be attributed primarily to DCN1/2 blockade.

High‑Content Screening for DCN1‑Dependent Cancer Cell Line Sensitivity

For large‑scale cell‑panel screens evaluating anchorage‑independent growth suppression in DCN1‑amplified lines, NAcM-OPT HCl offers a well‑characterized, reversible probe with a cellular NEDD8‑ligation IC₅₀ of 10 µM [1]. Unlike irreversible covalent analogs, its reversible binding minimizes carry‑over artifacts in endpoint assays and allows dose‑response normalization to DCN1‑negative control lines, improving data reproducibility.

Biochemical Assay Development and Crystallography

NAcM-OPT HCl is the ligand of choice for TR‑FRET‑based inhibitor screening and co‑crystallography studies (PDB 5V86). Its defined IC₅₀ (45–79 nM) in a biochemical setting [1], combined with >98% HPLC purity and established solubility (DMSO ≥30 mg/mL) , reduces inter‑lot variability in assay qualification and ensures consistent co‑crystal formation at standard soaking concentrations.

Quote Request

Request a Quote for 1-Benzyl-1-(1-butylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.